molecular formula C16H20N2OS B7577937 [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone

[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone

Cat. No. B7577937
M. Wt: 288.4 g/mol
InChI Key: LYCCSQQJSPNZOJ-UHFFFAOYSA-N
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Description

[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone, also known as AEM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. AEM belongs to the class of benzothiophene derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a competitive antagonist at the serotonin 5-HT2A receptor. This dual mode of action makes [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone a potentially useful drug in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone has a significant effect on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels, such as the NMDA receptor. These effects suggest that [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone has potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and chronic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of dopamine and serotonin receptors in various physiological processes. However, one of the limitations of [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone. One area of interest is the development of more potent and selective analogs of [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone for use as therapeutic agents. Another area of interest is the study of the long-term effects of [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone on the brain and its potential for neuroprotection. Finally, further studies are needed to fully elucidate the mechanism of action of [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone and its potential applications in the treatment of various neurological disorders.
Conclusion:
In conclusion, [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its pharmacological properties and mechanism of action make it a potentially useful drug in the treatment of various neurological disorders. Further research is needed to fully elucidate the potential of [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone and its analogs as therapeutic agents.

Synthesis Methods

The synthesis of [3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone involves the reaction of 3-(1-aminoethyl)piperidine with 1-benzothiophene-3-carboxylic acid chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone has been studied for its potential applications in various fields of research such as medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

properties

IUPAC Name

[3-(1-aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11(17)12-5-4-8-18(9-12)16(19)14-10-20-15-7-3-2-6-13(14)15/h2-3,6-7,10-12H,4-5,8-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCSQQJSPNZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2=CSC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone

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